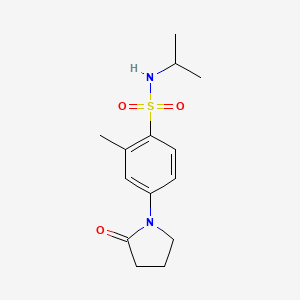![molecular formula C20H32N2O2 B6095148 4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6095148.png)
4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol, also known as SCH 23390, is a potent and selective dopamine D1 receptor antagonist. It was first synthesized in the early 1980s and has been widely used in scientific research to study the role of dopamine in various physiological and pathological processes.
Mechanism of Action
4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol 23390 selectively binds to and blocks dopamine D1 receptors, which are predominantly located in the striatum and prefrontal cortex. By blocking the activity of these receptors, this compound 23390 reduces the activation of the mesolimbic dopaminergic pathway, which is involved in reward and motivation. This leads to a reduction in the reinforcing effects of drugs of abuse such as cocaine and amphetamine.
Biochemical and Physiological Effects:
This compound 23390 has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to reduce the locomotor activity of rats and mice, as well as the self-administration of cocaine and amphetamine. It has also been shown to reduce the expression of immediate early genes such as c-fos in the striatum and prefrontal cortex.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol 23390 is its high selectivity for dopamine D1 receptors, which allows for the specific manipulation of this receptor subtype in animal models. However, one limitation of this compound 23390 is its relatively short half-life, which requires frequent dosing in experiments.
Future Directions
There are several future directions for research involving 4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol 23390. One area of interest is the role of dopamine D1 receptors in the regulation of social behavior and cognition, which has implications for disorders such as autism and schizophrenia. Another area of interest is the development of more selective and longer-acting dopamine D1 receptor antagonists for potential therapeutic use in psychiatric disorders. Additionally, there is a need for further investigation into the mechanisms underlying the effects of this compound 23390 on dopamine signaling and neuronal function in the brain.
Synthesis Methods
4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol 23390 can be synthesized by a multi-step process involving the reaction of 4-chloro-3-nitrobenzaldehyde with cyclohexylmethylamine to form an intermediate, which is then reduced to the corresponding amine. The amine is then reacted with 2-chloroethylpiperazine and subsequently hydrolyzed to yield this compound 23390.
Scientific Research Applications
4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol 23390 has been extensively used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes, including motor control, reward, addiction, and psychiatric disorders such as schizophrenia and depression. It has also been used to investigate the mechanisms underlying the effects of drugs such as cocaine and amphetamine.
Properties
IUPAC Name |
4-[[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c23-13-10-19-16-21(14-18-6-8-20(24)9-7-18)11-12-22(19)15-17-4-2-1-3-5-17/h6-9,17,19,23-24H,1-5,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUUIBNPGCJDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2CCO)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-fluoro-4-methoxyphenyl){1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6095069.png)
![5-[(2-bromo-4-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6095079.png)
![N-butyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6095086.png)
![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-1-(2-pyridinylmethyl)-4-piperidinamine](/img/structure/B6095089.png)

![4-[({2-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-4-methoxybenzyl}amino)methyl]-1,6-heptadien-4-ol](/img/structure/B6095099.png)
![2-[4-(3-fluorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6095107.png)

![3-(4-fluorophenyl)-7-(2-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6095113.png)
![N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6095121.png)
![17-[(3-chloro-5-ethoxy-4-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B6095136.png)
![1-(2,2-dimethylpropanoyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6095138.png)
![ethyl 2-[(4-chlorophenyl)amino]-4-oxo-5-(3-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6095146.png)
![4-methoxy-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6095153.png)
